6-(2,6-difluorophenyl)-3-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-(2,6-difluorophenyl)-3-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings.
Preparation Methods
The synthesis of 6-(2,6-difluorophenyl)-3-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclocondensation of 5-substituted 4-amino-1,2,4-triazole-3-thiols with fluoro-substituted aromatic acids using phosphoryl chloride as a cyclizing agent . The reaction conditions often include heating the reactants in a suitable solvent, such as dry DMF, in the presence of a base like potassium carbonate, followed by the addition of an acid catalyst like p-TsOH .
Chemical Reactions Analysis
6-(2,6-difluorophenyl)-3-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Scientific Research Applications
6-(2,6-difluorophenyl)-3-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Materials Science: The compound exhibits promising nonlinear optical properties, making it useful in the development of advanced photonic devices.
Biological Research: It has been evaluated for its enzyme inhibitory activities, including carbonic anhydrase and cholinesterase inhibition.
Mechanism of Action
The mechanism of action of 6-(2,6-difluorophenyl)-3-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s ability to form hydrogen bonds and interact with active sites of enzymes contributes to its biological activity . For example, it has been shown to inhibit CDK9/Cyclin T1 by binding to the active site and blocking its function .
Comparison with Similar Compounds
6-(2,6-difluorophenyl)-3-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific substitution pattern and the presence of both triazole and thiadiazole rings. Similar compounds include:
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure but differ in their substitution patterns and functional groups.
Fluorinated triazolothiadiazoles: These compounds have similar fluorine substitutions but may vary in their alkyl or aryl groups.
Overall, this compound stands out due to its unique combination of structural features and its diverse range of applications in scientific research and industry.
Properties
IUPAC Name |
6-(2,6-difluorophenyl)-3-propan-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N4S/c1-6(2)10-15-16-12-18(10)17-11(19-12)9-7(13)4-3-5-8(9)14/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVKRTIJFJLCHHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C2N1N=C(S2)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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